

Introduction: The Architectural Significance of a Chiral Building Block

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Compound of Interest

Compound Name: *(r)-3-Amino-3-(2-chlorophenyl)propanoic acid*

Cat. No.: B2376161

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(R)-3-Amino-3-(2-chlorophenyl)propanoic acid is a non-proteinogenic β -amino acid derivative. Its significance in modern drug discovery and development cannot be overstated. It serves as a crucial chiral building block for the synthesis of complex pharmaceutical agents, particularly those targeting neurological disorders.[1][2] The molecule's therapeutic potential is intrinsically linked to its three-dimensional architecture. The presence of a stereocenter at the C3 carbon, the specific (R)-configuration, and the electronic influence of the ortho-substituted chlorine on the phenyl ring dictate its interaction with biological targets like enzymes and receptors.[1][3]

A superficial understanding of its 2D structure is insufficient for the medicinal chemist or drug development professional. A comprehensive structural analysis is paramount to understanding its reactivity, conformational preferences, and ultimately, its biological activity. This guide provides an in-depth, multi-technique approach to the complete structural elucidation of this molecule, explaining not just the "how" but the fundamental "why" behind each analytical choice.

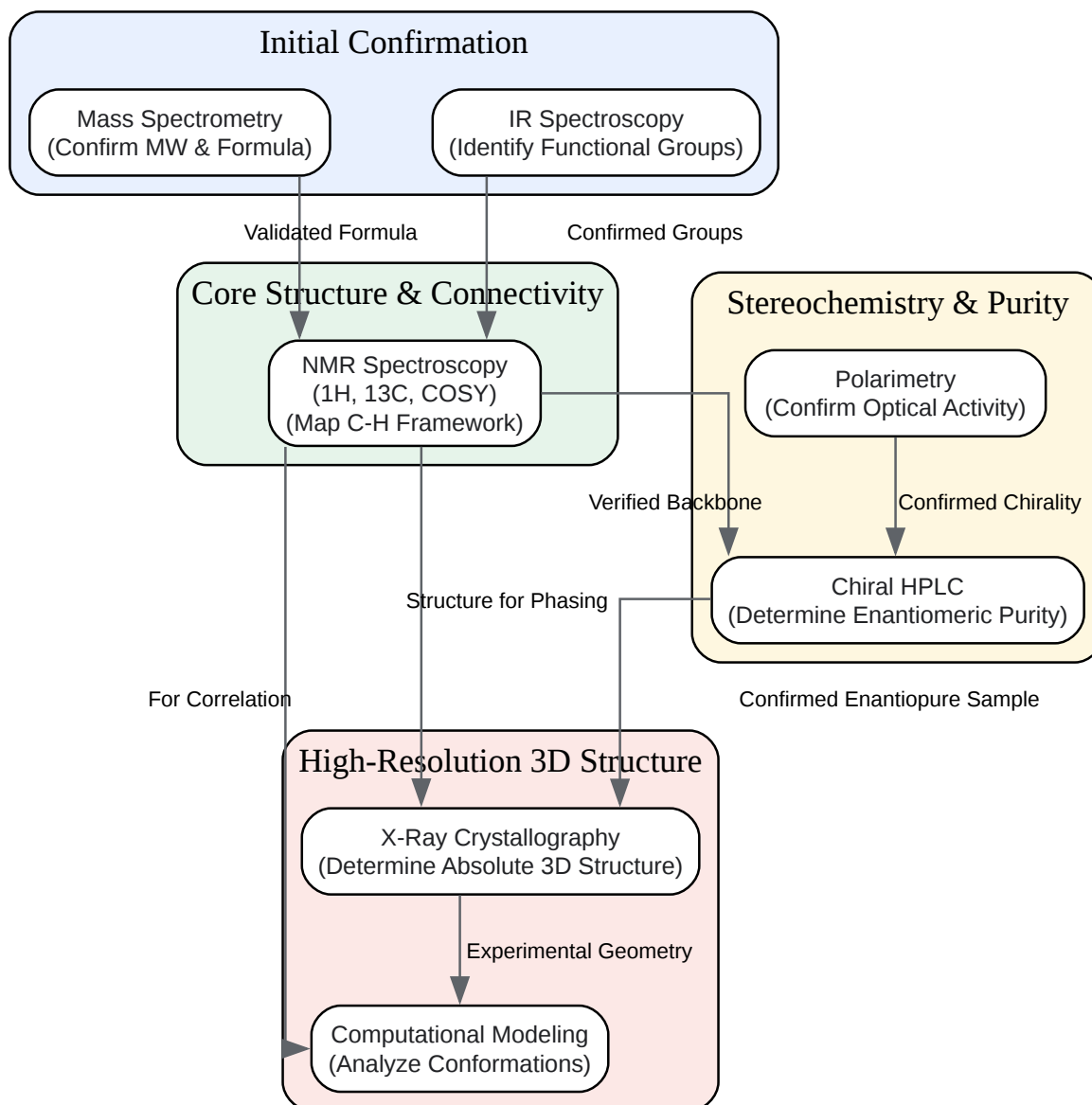
Core Molecular Properties

Before delving into complex analytical techniques, a baseline understanding of the molecule's fundamental properties is essential. These identifiers are critical for literature searches, regulatory documentation, and experimental design.

Property	Value	Source
IUPAC Name	(3R)-3-amino-3-(2-chlorophenyl)propanoic acid	[4]
Synonyms	(R)-2-Chloro-β-phenylalanine, D-β-Phe(2-Cl)-OH	[1]
CAS Number	740794-79-0	[1][4]
Molecular Formula	C ₉ H ₁₀ ClNO ₂	[1][4][5]
Molecular Weight	199.63 g/mol	[4][5]
Appearance	White powder	[1]
Specific Optical Rotation	[α] ²⁵ _D = +25 ± 1° (c=1 in 0.5N NaOH)	[1]

Integrated Analytical Workflow

A robust structural characterization is not a linear process but an integrated workflow where techniques complement and validate one another. The following diagram illustrates the logical flow of analysis, starting from fundamental verification and progressing to high-resolution spatial arrangement.



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Caption: Integrated workflow for the structural analysis of **(R)-3-Amino-3-(2-chlorophenyl)propanoic acid**.

Part 1: Spectroscopic Elucidation of the Molecular Framework

Spectroscopy provides the foundational map of the molecule, confirming its constituent parts and their connectivity.

Mass Spectrometry (MS): The Molecular Weighing Scale

Causality: The first step in analyzing any novel or synthesized compound is to confirm its molecular weight and formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose. It provides an exact mass, typically to four decimal places, which allows for the unambiguous determination of the elemental composition, validating the success of a synthesis and ruling out impurities with different formulas.

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF)

- **Sample Preparation:** Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation).
- **Instrumentation:** Utilize an ESI-TOF mass spectrometer.
- **Analysis Mode:** Operate in positive ion mode to detect the protonated molecule $[M+H]^+$.
- **Infusion:** Infuse the sample solution directly into the source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- **Data Acquisition:** Acquire data over a mass range of m/z 50-500. The expected exact mass for $[\text{C}_9\text{H}_{10}\text{ClNO}_2 + \text{H}]^+$ is 200.0473.
- **Validation:** The system is considered validated if a concurrently run calibration standard is within 2 ppm of its theoretical mass. The experimental result for the analyte should be within 5 ppm of the calculated exact mass. Fragmentation data (MS/MS) can also be acquired to further confirm the structure by observing characteristic losses, such as the loss of H_2O or COOH .^[5]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups. The principle rests on the fact that chemical bonds vibrate at specific, quantized frequencies. By passing infrared radiation through the sample, we can identify which

frequencies are absorbed, corresponding to the bonds present. This is an excellent method to quickly verify that the core components of the amino acid (amine, carboxylic acid, aromatic ring) are present.

Experimental Protocol (Attenuated Total Reflectance - ATR)

- **Sample Preparation:** Place a small amount of the dry powder sample directly onto the ATR crystal (typically diamond or germanium).
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Background Scan:** Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
- **Sample Scan:** Apply pressure to the sample using the ATR anvil to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Analysis:** Analyze the resulting spectrum for characteristic absorption bands.

Expected Characteristic Absorptions:

- ~3400-3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with N-H stretches.
- ~3000-2800 cm⁻¹: N-H stretch of the amine group (may appear as sharp peaks on the O-H broad band).
- ~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
- ~1600, 1475 cm⁻¹: C=C stretches of the aromatic phenyl ring.
- ~750 cm⁻¹ (strong): C-Cl stretch, characteristic of the chlorinated phenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

Causality: NMR is the most powerful technique for determining the precise connectivity and chemical environment of atoms in a molecule. ^1H NMR maps the proton framework, while ^{13}C NMR identifies all unique carbon environments. 2D NMR techniques like COSY can then be used to establish which protons are coupled (i.e., adjacent) to each other, allowing for a complete assembly of the molecular puzzle.

Experimental Protocol (^1H , ^{13}C , and COSY)

- **Sample Preparation:** Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO- d_6 . The choice of DMSO- d_6 is strategic; its ability to form hydrogen bonds helps in solubilizing the zwitterionic amino acid, and it allows for the observation of exchangeable protons (from $-\text{COOH}$ and $-\text{NH}_2$) which would be lost in D_2O .
- **Instrumentation:** A 400 MHz (or higher) NMR spectrometer.
- **^1H NMR Acquisition:** Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ^{13}C , more scans (e.g., 1024 or more) and a longer relaxation delay may be needed.
- **COSY Acquisition:** Run a standard gradient-selected COSY (Correlation Spectroscopy) experiment to establish ^3J -coupling (through-bond) correlations between adjacent protons.
- **Data Processing:** Process all spectra using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration (for ^1H).

Part 2: Defining Chirality and Three-Dimensional Space

Confirming the molecular framework is only half the battle. The molecule's stereochemistry is what truly defines its biological identity.

Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiomeric Purity

Causality: While polarimetry confirms that a sample is optically active, it does not guarantee that it is 100% one enantiomer. Chiral HPLC is the gold standard for determining enantiomeric excess (%ee). The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. This differential interaction leads to different retention times, allowing for their separation and quantification. This is a mission-critical quality control step in any synthesis of a single-enantiomer drug substance.

Experimental Protocol (Example Method)

- **Column Selection:** A macrocyclic glycopeptide-based CSP (e.g., Chirobiotic™ T) is an excellent starting point, as these have proven effective for separating various amino acid derivatives.^[6]
- **Mobile Phase Preparation:** A typical mobile phase could be a mixture of Methanol, Acetonitrile, and an aqueous buffer (e.g., 0.1% Triethylammonium Acetate), adjusted to a specific pH (e.g., 4.1). The exact ratio must be optimized.
- **Sample Preparation:** Prepare a stock solution of the racemic compound (to confirm peak identity and resolution) and the (R)-enantiomer sample at ~1 mg/mL in the mobile phase. Filter through a 0.22 µm syringe filter.
- **Instrumentation & Conditions:**
 - **HPLC System:** A standard HPLC with a UV detector.
 - **Flow Rate:** 1.0 mL/min.
 - **Detection Wavelength:** 215 nm (for the peptide-like backbone) or a higher wavelength where the phenyl ring absorbs.
 - **Column Temperature:** 25 °C.
- **System Suitability:** Inject the racemic standard. The resolution (R_s) between the two enantiomer peaks must be >1.5 for the method to be considered valid.

- **Sample Analysis:** Inject the (R)-enantiomer sample. The enantiomeric excess is calculated from the peak areas of the (R) and any detected (S) enantiomer: $\%ee = ([Area(R) - Area(S)] / [Area(R) + Area(S)]) * 100$.

Caption: Diastereomeric interaction principle in Chiral HPLC.

X-Ray Crystallography (XRC): The Definitive 3D Structure

Causality: X-ray crystallography is the only technique that provides an unambiguous, high-resolution 3D map of a molecule in the solid state. It allows for the direct visualization of the absolute configuration (confirming the 'R' assignment), bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) that dictate how the molecules pack into a crystal lattice. This information is invaluable for understanding physical properties like melting point and solubility and provides a static snapshot that can be used to validate computational models.

Experimental Protocol (Generalized)

- **Crystallization:** This is the most critical and often challenging step.
 - **Goal:** Grow single, diffraction-quality crystals (typically > 0.1 mm in all dimensions).
 - **Method:** Screen various solvents and solvent/anti-solvent pairs (e.g., water/isopropanol, methanol/ether). Slow evaporation, vapor diffusion, or cooling crystallization techniques should be employed.
 - **Rationale:** The slow formation of a supersaturated solution allows molecules to organize into a highly ordered, repeating crystal lattice rather than crashing out as an amorphous powder.
- **Crystal Mounting:** A suitable crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. It is rotated in a beam of monochromatic X-rays, and the diffraction pattern (the positions and intensities of

thousands of reflected spots) is recorded on a detector.

- Structure Solution and Refinement:
 - Specialized software is used to solve the "phase problem" and generate an initial electron density map.
 - An atomic model is built into this map.
 - The model is refined against the experimental data to achieve the best possible fit, resulting in the final structure with precise atomic coordinates. The absolute configuration is determined using anomalous dispersion effects (the Flack parameter).

Conclusion: A Synthesis of Evidence

The structural analysis of **(R)-3-Amino-3-(2-chlorophenyl)propanoic acid** is a multi-faceted endeavor that requires the intelligent application of orthogonal techniques. Mass spectrometry and IR spectroscopy provide initial, rapid confirmation of identity. NMR spectroscopy then delivers the detailed 2D blueprint of atomic connectivity. Finally, chiroptical methods like HPLC quantify its enantiomeric purity, while X-ray crystallography, if successful, offers the ultimate, unambiguous confirmation of its three-dimensional architecture and absolute stereochemistry. Each technique provides a piece of the puzzle, and only by synthesizing the evidence from all of them can researchers and drug developers proceed with confidence in using this vital chiral building block.

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